molecular formula C23H34O6 B1250947 Bakkenolide H

Bakkenolide H

Cat. No.: B1250947
M. Wt: 406.5 g/mol
InChI Key: SBQZVFFOLZBITC-CWDDIONUSA-N
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Description

Bakkenolide H is a sesquiterpene lactone belonging to the bakkenolide family, a group of natural products predominantly isolated from plants of the genus Petasites (e.g., P. japonicus, P. tatewakianus) . Structurally, bakkenolides are characterized by a fused tricyclic framework with a γ-lactone ring and varying substituents. Bakkenolide H shares this core structure but is distinguished by specific hydroxyl, acetyl, or methyl groups that influence its bioactivity and pharmacokinetic properties .

Properties

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

[(2R,3R,3aR,4S,7S,7aR)-7,7a-dimethyl-4'-methylidene-3-(2-methylpropanoyloxy)-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] 2-methylpropanoate

InChI

InChI=1S/C23H34O6/c1-12(2)19(24)28-16-9-8-14(5)22(7)11-23(15(6)10-27-21(23)26)18(17(16)22)29-20(25)13(3)4/h12-14,16-18H,6,8-11H2,1-5,7H3/t14-,16-,17+,18+,22+,23+/m0/s1

InChI Key

SBQZVFFOLZBITC-CWDDIONUSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C(C)C)C(=C)COC3=O)C)OC(=O)C(C)C

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C(C)C)C(=C)COC3=O)C)OC(=O)C(C)C

Synonyms

akkenolide H
bakkenolide-H

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Bakkenolides

Structural Features

Compound Core Structure Key Substituents Molecular Formula Source
Bakkenolide H Tricyclic + γ-lactone Pending full elucidation (likely C-3, C-8 modifications) Not reported Petasites spp.
Bakkenolide A Tricyclic + γ-lactone Acetyloxy, methyl groups at C-7, C-7a C15H20O4 Petasites albus, Gynoxys buxifolia
Bakkenolide B Tricyclic + γ-lactone Hydroxyl at C-6, acetyloxy at C-3 C22H30O6 P. japonicus
Bakkenolide IIIa Tricyclic + γ-lactone Furan-3,2’-inden-2-one moiety C21H28O6S P. trichinous
Bakkenolide S Tricyclic + γ-lactone Spiro-γ-butyrolactone system Not reported Synthetic routes via NHC catalysis

Key Observations :

  • Bakkenolide A and B differ in oxygenation patterns, influencing their solubility and target interactions .
  • Bakkenolide IIIa’s furan moiety enhances binding to NF-κB/p65, critical for its neuroprotective effects .
  • Bakkenolide H’s formal synthesis from (S)-(+)-carvone suggests a stereochemical configuration similar to Bakkenolide III .

Pharmacological Activities

Anti-Inflammatory and Neuroprotective Effects
  • Bakkenolide IIIa: Reduces cerebral infarct volume by 50% at 16 mg/kg via NF-κB/p65 inhibition and AMPK/Nrf2 pathway activation .
  • Bakkenolide B: Suppresses LPS-induced TNF-α production in microglia by 40% (40 μM) through AMPK-dependent Nrf2 nuclear translocation .
  • Bakkenolide H: Likely shares these pathways due to structural homology, though experimental validation is pending .
Anticancer Activity
  • Bakkenolide A: Exhibits selective cytotoxicity (5× higher in cancer vs. normal cells) via HDAC3 inhibition and NF-κB suppression .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and characterizing Bakkenolide H in plant extracts?

  • Methodological Approach : Use a combination of High-Performance Liquid Chromatography (HPLC) for separation and purification, followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and Mass Spectrometry (MS) for structural elucidation. Validate purity via melting point analysis and comparative retention times against known standards. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .
  • Key Considerations : Cross-reference spectral data with existing literature to confirm identity. Include raw spectral data in supplementary materials for reproducibility .

Q. How can researchers optimize extraction protocols for Bakkenolide H to improve yield and reproducibility?

  • Methodological Approach : Employ solvent optimization (e.g., ethanol-water gradients) and techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). Quantify yields via gravimetric analysis and validate using HPLC. Statistical tools (e.g., Response Surface Methodology) can model optimal conditions .
  • Data Challenges : Address solvent polarity effects on solubility and thermal degradation risks during MAE. Report extraction parameters (time, temperature, solvent ratios) to enable replication .

Q. What in vitro assays are suitable for preliminary pharmacological screening of Bakkenolide H?

  • Methodological Approach : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., aspirin for COX-2) and validate results across multiple biological replicates. Dose-response curves (IC₅₀ calculations) should adhere to OECD guidelines for reliability .
  • Limitations : Account for compound solubility in assay media (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Advanced Research Questions

Q. How can contradictory data on Bakkenolide H’s cytotoxicity across studies be resolved?

  • Methodological Approach : Conduct meta-analysis of published studies, focusing on variables like cell line specificity (e.g., cancer vs. normal cells), exposure duration, and assay conditions. Use standardized protocols (e.g., CLSI guidelines) to minimize inter-lab variability. Employ transcriptomic profiling (RNA-seq) to identify mechanistic pathways affected by dose-dependent responses .
  • Critical Analysis : Highlight discrepancies in solvent carriers, cell viability endpoints (e.g., ATP vs. membrane integrity assays), and statistical power .

Q. What strategies enhance the stereoselective synthesis of Bakkenolide H derivatives for structure-activity relationship (SAR) studies?

  • Methodological Approach : Utilize asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed reactions) or enzymatic resolution for enantiomerically pure intermediates. Monitor reaction progress via chiral HPLC and confirm configurations via circular dichroism (CD). Computational modeling (DFT calculations) can predict thermodynamic stability of stereoisomers .
  • Challenges : Address racemization risks during purification and scalability limitations of enzymatic methods .

Q. How can researchers design in vivo studies to evaluate Bakkenolide H’s pharmacokinetics and metabolite profiling?

  • Methodological Approach : Administer radiolabeled Bakkenolide H (¹⁴C or ³H) in rodent models, followed by LC-MS/MS analysis of plasma, urine, and tissues. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to calculate AUC, Cmax, and half-life. Identify metabolites via high-resolution MS (HRMS) and compare with in vitro liver microsome data .
  • Ethical Considerations : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .

Q. What computational tools are effective for predicting Bakkenolide H’s molecular targets and binding affinities?

  • Methodological Approach : Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics simulations (GROMACS) to assess protein-ligand interactions. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use cheminformatics databases (ChEMBL, PubChem) to cross-reference predicted targets with known bioactive compounds .
  • Limitations : Address force field inaccuracies and solvent effects in silico models .

Methodological Best Practices

  • Literature Review : Use Boolean search strings (e.g., "Bakkenolide H AND biosynthesis NOT industrial") in databases like SciFinder and PubMed. Prioritize primary literature over reviews to avoid citation bias .
  • Data Reproducibility : Publish raw NMR/MS spectra, chromatograms, and statistical scripts in open-access repositories (e.g., Zenodo). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Contradiction Analysis : Apply triangulation by integrating in vitro, in vivo, and computational data to resolve conflicting findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bakkenolide H
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